Methyltetrazine-SS-NHS
Description
Evolution and Significance of Bioorthogonal Ligation in Chemical Biology
Bioorthogonal ligation refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. The concept has been revolutionary for chemical biology, enabling the study of biomolecules in their natural context. These reactions are characterized by the use of functional groups that are abiotic, meaning they are not found in biological systems, thus ensuring that the reaction is highly specific and does not cause unwanted side reactions with cellular components. This has allowed for unprecedented insights into biological processes such as protein function, glycosylation, and metabolic pathways.
The Role of Tetrazine-Based Click Chemistry in Modern Bioconjugation
"Click chemistry" describes a category of reactions that are rapid, high-yielding, and specific. Within this family, tetrazine-based click chemistry, specifically the inverse-electron-demand Diels-Alder (IEDDA) reaction, has become a cornerstone of modern bioconjugation. rsc.org This reaction occurs between a tetrazine and a strained alkene, such as a trans-cyclooctene (B1233481) (TCO), and is notable for its exceptionally fast reaction kinetics, often orders of magnitude faster than other click reactions. tcichemicals.com This speed and selectivity make it ideal for labeling biomolecules at very low concentrations, a common scenario in biological experiments. conju-probe.com The reaction is also bioorthogonal, requiring no catalyst and proceeding cleanly in aqueous environments. tcichemicals.com
Overview of Heterobifunctional Linkers in Research Applications
Heterobifunctional linkers are chemical reagents that possess two different reactive groups, allowing for the sequential conjugation of two different molecules. axispharm.com This is in contrast to homobifunctional linkers, which have two identical reactive groups. The use of heterobifunctional linkers provides greater control over the conjugation process, minimizing the formation of undesirable homodimers or polymers. These linkers are widely used in various research applications, including the creation of antibody-drug conjugates (ADCs), the immobilization of proteins on surfaces, and the construction of molecular probes for diagnostic and imaging purposes. axispharm.comaxispharm.com
Contextualizing Methyltetrazine-SS-NHS within Advanced Chemical Probes
This compound is a prime example of an advanced heterobifunctional chemical probe that leverages the principles of bioorthogonal chemistry. medchemexpress.com It incorporates a methyltetrazine moiety for highly efficient click chemistry reactions, an N-hydroxysuccinimide (NHS) ester for reaction with primary amines, and a disulfide (SS) bond that allows for cleavage of the linker under reducing conditions. conju-probe.comaxispharm.com This combination of features makes it a versatile tool for a range of applications in chemical biology and drug development, particularly in the construction of cleavable bioconjugates. axispharm.commedchemexpress.com
Structure
3D Structure
Properties
Molecular Formula |
C20H22N6O5S2 |
|---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-[[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropyl]disulfanyl]propanoate |
InChI |
InChI=1S/C20H22N6O5S2/c1-13-22-24-20(25-23-13)15-4-2-14(3-5-15)12-21-16(27)8-10-32-33-11-9-19(30)31-26-17(28)6-7-18(26)29/h2-5H,6-12H2,1H3,(H,21,27) |
InChI Key |
SFIAJZGJDUJUCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCSSCCC(=O)ON3C(=O)CCC3=O |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Considerations of Methyltetrazine Ss Nhs
Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition Mechanism of Methyltetrazine Moieties
The IEDDA reaction is a powerful bioorthogonal ligation tool known for its rapid kinetics and high specificity. rsc.orgresearchgate.net Unlike the standard Diels-Alder reaction, the IEDDA reaction occurs between an electron-poor diene, in this case, the methyltetrazine, and an electron-rich dienophile. nih.govwikipedia.org This reaction is driven by the favorable energy gap between the highest occupied molecular orbital (HOMO) of the dienophile and the lowest unoccupied molecular orbital (LUMO) of the diene. nih.gov
Reaction Kinetics and Rate Enhancements in Aqueous Environments
The IEDDA reaction involving tetrazines is renowned for being the fastest known bioorthogonal reaction, with rate constants that can reach up to 106 M-1s-1. acs.orgnih.goveur.nl These exceptional kinetics allow for efficient conjugation even at low concentrations of reactants. rsc.orgnih.gov
A notable feature of the IEDDA reaction is its acceleration in aqueous environments. nih.govfrontiersin.org This is a significant advantage for biological applications, which are predominantly carried out in aqueous buffers. The rate of the IEDDA reaction can be influenced by the substituents on the tetrazine ring; for instance, monosubstituted tetrazines often exhibit faster kinetics than their disubstituted counterparts. rsc.org
Reactivity with Strained Dienophiles: Trans-Cyclooctenes (TCO), Norbornenes, and Cyclopropenes
The reactivity of the methyltetrazine in an IEDDA reaction is highly dependent on the dienophile used. The reaction rate generally increases with the ring strain of the dienophile. rsc.org
Trans-cyclooctenes (TCOs): TCOs are the most frequently used dienophiles with tetrazines due to their high reactivity, which stems from significant ring strain. nih.govnih.gov The tetrazine-TCO ligation is one of the fastest bioorthogonal reactions currently available. conju-probe.comgenelink.com
Norbornenes: Norbornenes are also effective dienophiles for IEDDA reactions with tetrazines. conju-probe.comgenelink.com While their reaction kinetics are generally slower than those of TCOs, they are still valuable for specific applications. nih.govd-nb.info The reaction of a methyl-substituted tetrazine with norbornene can sometimes lead to unexpected 1:2 reaction products. acs.org
Cyclopropenes: Cyclopropenes are smaller in size compared to TCOs and can also participate in IEDDA reactions. conju-probe.comgenelink.com In some cases, particularly with sterically hindered tetrazines, methylcyclopropenes have been observed to react faster than TCOs. nih.gov
The choice of dienophile allows for the fine-tuning of reaction kinetics to suit the specific requirements of an experiment. frontiersin.org
N-Hydroxysuccinimide (NHS) Ester Amine Acylation Chemistry
The NHS ester is a widely used reactive group for targeting primary amines, which are present at the N-terminus of proteins and in the side chain of lysine (B10760008) residues. thermofisher.com
Reaction Mechanism with Primary Amine Substrates
NHS esters react with primary amines through a nucleophilic acyl substitution mechanism. nih.gov The primary amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. thermofisher.com This reaction is a form of acylation. acs.org While NHS esters are highly reactive towards primary amines, side reactions with hydroxyl-containing amino acids can occur, especially with a large excess of the NHS ester. acs.orgrug.nlnih.gov
pH Dependence and Optimization of Amide Bond Formation
Interactive Data Table: Reactivity of Methyltetrazine-SS-NHS
| Reactive Moiety | Reaction Type | Reaction Partner(s) | Key Features |
|---|---|---|---|
| Methyltetrazine | Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition | Trans-Cyclooctenes (TCO), Norbornenes, Cyclopropenes | Extremely fast kinetics conju-probe.comconju-probe.com, High chemoselectivity conju-probe.comconju-probe.com, Bioorthogonal genelink.com, Accelerated in aqueous media nih.govfrontiersin.org |
| N-Hydroxysuccinimide (NHS) Ester | Amine Acylation | Primary Amines | Forms stable amide bonds thermofisher.com, pH-dependent reaction (optimal pH 7.2-8.5) thermofisher.comnih.gov, Susceptible to hydrolysis at high pH lumiprobe.com |
Table of Compounds
| Compound Name | |
|---|---|
| This compound | |
| Trans-Cyclooctene (B1233481) (TCO) | |
| Norbornene | |
| Cyclopropene (B1174273) |
Disulfide (SS) Bond Cleavage Mechanism
The disulfide bond is a pivotal feature of the this compound linker, providing a cleavable linkage that can be selectively broken under specific reducing conditions. axispharm.com This controlled cleavage is essential for applications such as the release of therapeutic payloads from antibody-drug conjugates (ADCs) within the reducing environment of a target cell. medchemexpress.com The cleavage of the disulfide bond (S-S) occurs via reduction, which transforms the disulfide into two separate thiol groups (SH). This reaction is typically facilitated by thiol-containing reducing agents or phosphine-based reagents.
Reductive Cleavage with Thiol-Reducing Agents (e.g., Dithiothreitol (B142953), Glutathione (B108866), Tris(2-carboxyethyl)phosphine)
The reduction of the disulfide bond in this compound can be effectively achieved using a variety of common laboratory reducing agents. conju-probe.comconju-probe.com The choice of agent can depend on the desired reaction speed, pH conditions, and subsequent chemical steps.
Dithiothreitol (DTT) Dithiothreitol (DTT), also known as Cleland's reagent, is a potent reducing agent widely used to cleave disulfide bonds in proteins and other molecules. interchim.fr The mechanism involves two sequential thiol-disulfide exchange reactions. interchim.frlibretexts.org In the first step, one of the thiol groups of DTT attacks one of the sulfur atoms of the disulfide bond in this compound, forming a mixed disulfide intermediate. This is followed by an intramolecular attack by the second thiol group of the same DTT molecule, which resolves the mixed disulfide. This second step is rapid due to the formation of a thermodynamically stable, six-membered ring containing an internal disulfide bond (oxidized DTT), driving the reaction to completion. interchim.frlibretexts.org DTT is effective over a pH range of 6.5 to 9.0. interchim.fr
Glutathione (GSH) Glutathione is a tripeptide that serves as the primary endogenous antioxidant and reducing agent within cells. libretexts.org Its high intracellular concentration is responsible for maintaining a reducing environment that can cleave disulfide bonds. libretexts.org The reduction of a disulfide bond by GSH also proceeds via thiol-disulfide exchange. libretexts.orgpnas.org The process requires two molecules of GSH for every disulfide bond reduced. The first GSH molecule attacks the disulfide, forming a mixed disulfide and releasing one half of the original disulfide as a thiol. A second GSH molecule then attacks the mixed disulfide, releasing the other thiol and forming glutathione disulfide (GSSG), the oxidized form of glutathione. nih.govembopress.org In cellular contexts, GSSG is recycled back to GSH by the enzyme glutathione reductase, maintaining the high GSH:GSSG ratio necessary for reductive processes. libretexts.orgwikipedia.org
Tris(2-carboxyethyl)phosphine (TCEP) Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol, phosphine-based reducing agent that offers several advantages over thiol-based reagents like DTT. nih.govwikipedia.org It is odorless, more stable against air oxidation, and effective over a broader pH range. biosyn.combroadpharm.com The mechanism of disulfide reduction by TCEP does not involve a thiol-disulfide exchange. Instead, it proceeds via a nucleophilic attack of the phosphorus atom on one of the sulfur atoms of the disulfide bond in an SN2-type reaction. nih.gov This leads to the formation of a phosphonium (B103445) intermediate, which is then hydrolyzed by water to yield two free thiols and TCEP oxide. This reaction is essentially irreversible, making TCEP a highly efficient and complete reducing agent. nih.govwikipedia.org
| Reducing Agent | Mechanism | Key Features | Optimal pH |
| Dithiothreitol (DTT) | Sequential Thiol-Disulfide Exchange | Forms a stable oxidized 6-membered ring; potent reductant. interchim.frlibretexts.org | 7.1 - 8.0 interchim.fr |
| Glutathione (GSH) | Thiol-Disulfide Exchange | Major intracellular reductant; two GSH molecules yield one GSSG. libretexts.orgnih.govembopress.org | Physiological (~7.4) |
| Tris(2-carboxyethyl)phosphine (TCEP) | SN2 Nucleophilic Attack | Irreversible, odorless, air-stable, thiol-free. nih.govwikipedia.orgbroadpharm.com | Broad (1.5 - 9.0) biosyn.combroadpharm.com |
Context-Dependent Disulfide Reduction in Biological Mimics
The cleavage of the disulfide bond in linkers like this compound is highly dependent on the surrounding environment. Studies using biological mimics aim to replicate physiological conditions to understand how these factors influence the reduction process.
The intracellular environment is significantly more reducing than the extracellular space, primarily due to a high concentration of reduced glutathione (GSH). libretexts.org This redox potential difference is a key principle behind the design of disulfide-linked antibody-drug conjugates, which are intended to remain stable in the bloodstream but release their payload upon entering a cell. In vitro studies mimicking physiological conditions have shown that disulfide bonds can be reformed after reduction, with the rate of re-oxidation depending on factors like the specific antibody subclass. nih.gov
Furthermore, the efficiency of disulfide reduction can be influenced by enzymatic catalysis. Enzymes such as protein disulfide isomerase (PDI) can catalyze thiol-disulfide exchange reactions, potentially accelerating the cleavage of disulfide bonds beyond the rate achieved by GSH alone. pnas.orgnih.gov The mechanism involves a cysteine residue in the PDI active site attacking the disulfide bond. pnas.org
The specific structure surrounding the disulfide bond also plays a critical role. Steric hindrance can affect the accessibility of the bond to reducing agents. For instance, studies on different disulfide linkers for antibody-oligonucleotide conjugates have evaluated how varying degrees of steric hindrance around the disulfide bond impact its reduction. acs.orgnih.gov Mimics of protein active sites, such as peptides with a Cys-X-Cys (CXC) motif, have been developed to study the fundamental properties of disulfide exchange and isomerization, providing insight into how protein architecture can modulate disulfide reactivity. acs.org These mimics demonstrate that the local peptide sequence can significantly influence the reduction potential and catalytic activity related to disulfide bonds. acs.org
| Factor | Influence on Disulfide Reduction | Example in Biological Mimics |
| Redox Environment | High concentrations of reductants (e.g., GSH) in the intracellular space promote disulfide cleavage. libretexts.org | In vitro assays using physiological redox buffers (GSH/GSSG) to simulate the cytosol. nih.gov |
| Enzymatic Catalysis | Enzymes like Protein Disulfide Isomerase (PDI) can accelerate the rate of thiol-disulfide exchange. pnas.org | Studying the kinetics of disulfide reduction in the presence and absence of PDI. pnas.org |
| Steric Hindrance | The accessibility of the disulfide bond to reducing agents can be limited by nearby chemical groups. acs.org | Comparing reduction rates of linkers with different substituents near the S-S bond (e.g., methyl groups). acs.orgnih.gov |
| Local Structure | The protein or peptide structure hosting the disulfide bond can alter its intrinsic reactivity and reduction potential. acs.orgpnas.org | Using synthetic peptides that mimic enzyme active sites (e.g., CXC motif) to study disulfide isomerization. acs.org |
Synthetic Strategies and Chemical Modification of Methyltetrazine Ss Nhs
Chemical Modification
Tuning the Tetrazine Moiety for Inverse Electron-Demand Diels-Alder (IEDDA) Reactions:
The core of this compound's bioorthogonal reactivity lies in the inverse electron-demand Diels-Alder (IEDDA) reaction between the electron-poor tetrazine ring and a strained, electron-rich dienophile, such as a trans-cyclooctene (B1233481) (TCO). researchgate.netrsc.orgnih.gov The rate and efficiency of this ligation can be precisely controlled through several key design principles.
Steric Hindrance: Steric effects also play a crucial role. Less sterically hindered tetrazines generally exhibit faster reaction rates. escholarship.org Mono-substituted tetrazines, for example, often react faster than their di-substituted counterparts, even when the latter bear strong EWGs. rsc.org The design of this compound, which is mono-substituted with respect to the reactive tetrazine core attached to the linker, aligns with this principle for achieving high reactivity. nih.gov However, in some specific cases, bulky substituents on the tetrazine have been shown to react surprisingly faster with smaller dienophiles like cyclopropene (B1174273) compared to the larger TCO. nih.gov
Distortion and Pauli Repulsion: Recent computational and experimental studies have revealed that factors beyond simple frontier molecular orbital (FMO) theory, which focuses on electronic effects, can dominate tetrazine reactivity. Intramolecular repulsion between substituents and the tetrazine nitrogen atoms can pre-distort the ring into a higher-energy conformation, closer to the transition state of the Diels-Alder reaction. acs.orgnih.gov This "distortion energy" model explains why some tetrazines, like highly reactive 2-pyridyl-substituted tetrazines, exhibit reaction rates far exceeding what would be predicted by their electronic properties alone. acs.orgnih.gov This principle suggests that modifications to the linker portion of this compound could be designed to induce favorable distortion, enhancing reactivity without the stability trade-off associated with strong EWGs. acs.org
Table 1: Influence of Tetrazine Substituents on IEDDA Reaction Rates with TCO
| Tetrazine Substituent (R) | Relative Reactivity Trend | Governing Principle | Reference |
|---|---|---|---|
| Phenyl (Ph) | Base | Electronic/Steric | acs.org |
| Methyl (Me) | Slightly slower/comparable to Ph | Electronic/Steric | rsc.org |
| 2-Pyridyl (2Pyr) | Significantly Faster | Distortion/Intramolecular Repulsion | acs.orgnih.gov |
| Electron-Withdrawing Groups (e.g., CF3) | Faster | Electronic (Lower LUMO) | rsc.orgescholarship.org |
| Mono-substituted vs. Di-substituted | Generally Faster | Reduced Steric Hindrance | rsc.org |
Optimizing the NHS Ester for Amine Conjugation:
The NHS ester end of the molecule is responsible for forming a stable amide bond with primary amines, such as those on the surface of proteins (e.g., lysine (B10760008) residues). thermofisher.comsigmaaldrich.com
pH and Hydrolysis: The reaction is highly pH-dependent. Optimal coupling occurs in slightly alkaline conditions (pH 7.2-8.5). thermofisher.comlumiprobe.com At lower pH, the target amine is protonated and non-nucleophilic, inhibiting the reaction. At higher pH, the NHS ester becomes increasingly susceptible to hydrolysis, where it reacts with water instead of the target amine, reducing conjugation efficiency. thermofisher.comlumiprobe.com Therefore, careful buffer selection is critical for specificity.
Solvent and Solubility: While the NHS ester reaction is typically performed in aqueous buffers, the linker itself may require an organic co-solvent like DMSO or DMF for initial dissolution before being added to the aqueous solution of the biomolecule. lumiprobe.comnih.gov The inclusion of a PEG (polyethylene glycol) spacer, though not explicitly in the "this compound" name, is a common strategy in similar linkers (e.g., Methyltetrazine-PEG4-SS-NHS) to improve water solubility and reduce the need for organic solvents that could denature proteins. axispharm.comharvard.edu
The Role of the Disulfide Linker and Spacers:
Bioconjugation Methodologies Employing Methyltetrazine Ss Nhs
Site-Selective Protein and Peptide Modification Strategies
Site-selective modification of proteins and peptides is a cornerstone of chemical biology, enabling the creation of precisely engineered biomolecules for therapeutic and diagnostic purposes. Methyltetrazine-SS-NHS provides a versatile platform for such modifications, primarily through its amine-reactive NHS ester and its potential for integration into more complex, multi-site labeling schemes.
Amine-Directed Conjugation via NHS Ester
The N-hydroxysuccinimide (NHS) ester component of this compound allows for the direct modification of proteins and peptides at primary amine groups. conju-probe.comglenresearch.com These amines are predominantly found at the N-terminus of a polypeptide chain and on the side chain of lysine (B10760008) residues. thermofisher.com The reaction between the NHS ester and a primary amine forms a stable amide bond, effectively tethering the methyltetrazine moiety to the protein or peptide. thermofisher.com
While this method is widely used due to the abundance of lysine residues in most proteins, it can lead to heterogeneous labeling, where multiple sites on a single protein are modified. acs.orgnih.gov This lack of specificity can potentially alter the protein's structure and function. acs.orgnih.gov However, by controlling the reaction conditions, such as pH, it is possible to achieve a degree of selectivity for the N-terminal amine, which typically has a lower pKa than the ε-amine of lysine. mdpi.com
| Parameter | Description | Significance in Amine-Directed Conjugation | Reference |
|---|---|---|---|
| Reactive Group | N-hydroxysuccinimide (NHS) ester | Reacts with primary amines to form stable amide bonds. | thermofisher.com |
| Target Residues | Lysine, N-terminal amine | Abundant in most proteins, providing multiple potential conjugation sites. | thermofisher.com |
| Reaction pH | Typically 7-9 | Influences the reactivity of primary amines and the stability of the NHS ester. | medium.comglenresearch.com |
| Potential Outcome | Heterogeneous labeling | Can lead to multiple labels per protein, potentially affecting function. | acs.org |
Integration with Cysteine-Directed or Glycan-Directed Strategies for Multi-Site Modification
To achieve more precise and versatile protein modifications, this compound can be used in conjunction with other site-selective labeling strategies. This allows for the introduction of multiple, distinct functional groups onto a single protein, a process known as dual or multi-site modification. researchgate.netaxispharm.com
One common approach involves combining amine-directed labeling with cysteine-directed modification. researchgate.net Cysteine, with its reactive thiol group, is a popular target for site-specific labeling due to its relatively low abundance in proteins. ucl.ac.uk A protein can first be modified at a specific cysteine residue using a thiol-reactive reagent. Subsequently, the lysine residues or the N-terminus can be targeted with this compound. This sequential approach allows for the controlled installation of two different functionalities. For instance, a protein could be labeled with a fluorescent dye at a cysteine and then conjugated to another molecule via the methyltetrazine group.
Another advanced strategy involves the dual labeling of proteins at both an N-terminal cysteine and an internal cysteine residue. unirioja.eschemrxiv.org This has been demonstrated using cyclopropenone (CPO) reagents that selectively react with the 1,2-aminothiol of an N-terminal cysteine, leaving internal cysteines available for subsequent modification with traditional thiol-reactive reagents. unirioja.es This allows for the site-specific attachment of two different payloads.
Furthermore, glycan-directed modification offers another orthogonal strategy. Many proteins are glycosylated, and these sugar moieties can be metabolically or enzymatically engineered to contain unique chemical handles for bioorthogonal reactions. By combining glycan-targeted chemistry with the amine-reactive properties of this compound, researchers can achieve dual functionalization of glycoproteins.
| Strategy | Target Residues/Moieties | Key Chemistries | Potential Applications | Reference |
|---|---|---|---|---|
| Amine + Cysteine | Lysine/N-terminus and Cysteine | NHS ester chemistry and Thiol-maleimide or other thiol-reactive chemistry | Dual labeling with different functional groups (e.g., imaging agent and drug). | researchgate.net |
| N-terminal Cysteine + Internal Cysteine | N-terminal Cysteine and a specific internal Cysteine | Selective N-terminal cysteine chemistry (e.g., with CPO reagents) and standard thiol chemistry. | Precise placement of two distinct molecules on a protein scaffold. | unirioja.es |
| Amine + Glycan | Lysine/N-terminus and engineered Glycans | NHS ester chemistry and bioorthogonal glycan labeling (e.g., click chemistry). | Creating complex bioconjugates with tailored properties. | researchgate.net |
Oligonucleotide and Nucleic Acid Conjugation
The precise attachment of functional molecules to oligonucleotides and nucleic acids is essential for a wide range of applications, from diagnostics to therapeutics. This compound facilitates this process by enabling the covalent linkage of its methyltetrazine handle to amine-modified nucleic acids.
Functionalization of Oligonucleotides with Amine Handles for NHS Ester Ligation
The most common method for conjugating molecules to oligonucleotides using NHS esters involves the incorporation of a primary amine into the oligonucleotide sequence. glenresearch.comglenresearch.com This is typically achieved during solid-phase synthesis by adding an amino-modifier phosphoramidite. glenresearch.com These modifiers can introduce an amine group at the 5' or 3' terminus, or even internally within the sequence. glenresearch.comspringernature.com
Once the amine-modified oligonucleotide is synthesized and deprotected, it can be reacted with this compound in a suitable buffer, typically at a pH between 7 and 9. glenresearch.comsigmaaldrich.com The NHS ester reacts specifically with the primary amine to form a stable amide bond, resulting in an oligonucleotide that is now functionalized with a methyltetrazine group. creative-biogene.comgoogle.com This methyltetrazine-oligonucleotide conjugate is then ready for subsequent bioorthogonal ligation reactions.
Applications in the Synthesis of Functionalized Nucleic Acid Constructs
The ability to attach a methyltetrazine group to oligonucleotides opens up numerous possibilities for creating complex and functional nucleic acid constructs. conju-probe.comcreative-biogene.com These constructs are valuable in various research and biotechnological areas.
One key application is in the development of molecular probes for detecting and imaging specific nucleic acid sequences. mdpi.com For instance, a methyltetrazine-labeled oligonucleotide can be hybridized to a target DNA or RNA sequence, and a TCO-modified fluorescent dye can then be used to visualize the location of that sequence.
Furthermore, this methodology is crucial for the construction of nucleic acid-based nanostructures and targeted drug delivery vehicles. mdpi.comnih.gov By conjugating oligonucleotides to other molecules such as proteins, peptides, or nanoparticles, researchers can create sophisticated assemblies with tailored properties. nih.gov The cleavable disulfide bond in this compound is particularly advantageous in drug delivery applications, as it allows for the release of a therapeutic payload under the reducing conditions found inside cells. axispharm.com
The inverse electron demand Diels-Alder (iEDDA) reaction between the methyltetrazine-functionalized oligonucleotide and a TCO-modified molecule is highly efficient and can be performed under mild, biocompatible conditions, making it suitable for use in complex biological systems. conju-probe.commedium.com This has led to its use in applications such as the assembly of antibody-oligonucleotide conjugates for targeted therapies and diagnostics. nih.gov
| Application Area | Description of Construct | Role of this compound | Reference |
|---|---|---|---|
| Molecular Probes | Oligonucleotides labeled with a reporter molecule (e.g., fluorophore). | Provides the methyltetrazine handle for bioorthogonal attachment of the reporter. | mdpi.com |
| Nucleic Acid Nanotechnology | Self-assembling DNA or RNA structures with specific functionalities. | Enables the precise positioning of other molecules within the nanostructure. | nih.gov |
| Targeted Drug Delivery | Oligonucleotide-drug conjugates or oligonucleotide-functionalized nanoparticles carrying a therapeutic agent. | Links the targeting oligonucleotide to the drug or delivery vehicle, with a cleavable linker for drug release. | axispharm.com |
| Antibody-Oligonucleotide Conjugates | Antibodies linked to specific DNA or RNA sequences. | Facilitates the creation of these chimeric molecules for applications like proximity ligation assays and targeted therapies. | nih.gov |
Conjugation to Polymeric Materials and Nanoparticles
The functionalization of polymeric materials and nanoparticles with biomolecules is a rapidly advancing field with significant implications for diagnostics, therapeutics, and materials science. This compound serves as a valuable tool in this area by enabling the covalent attachment of its methyltetrazine handle to amine-functionalized surfaces. axispharm.comcd-bioparticles.net
Polymers and nanoparticles can be synthesized or surface-modified to present primary amine groups. nih.gov These amine-functionalized materials can then be reacted with this compound. The NHS ester readily forms a stable amide bond with the surface amines, resulting in a material coated with reactive methyltetrazine groups. medium.com
These methyltetrazine-functionalized materials can then be used in a variety of "click" chemistry applications. For example, they can be conjugated to biomolecules, such as proteins or nucleic acids, that have been modified to contain a trans-cyclooctene (B1233481) (TCO) group. purepeg.com The highly efficient and specific inverse electron demand Diels-Alder (iEDDA) reaction between the methyltetrazine and TCO allows for the rapid and stable attachment of the biomolecule to the material's surface. conju-probe.commedium.com
This strategy has been employed in the development of targeted drug delivery systems, where nanoparticles are functionalized with targeting ligands to direct them to specific cells or tissues. axispharm.com It is also used in the creation of advanced diagnostic platforms, such as biosensors and microarrays, where the precise immobilization of capture probes is essential. researchgate.net The cleavable disulfide linker within this compound adds another layer of functionality, allowing for the controlled release of conjugated molecules from the material's surface in a reducing environment. axispharm.comaxispharm.com
| Material Type | Functionalization Strategy | Resulting Application | Reference |
|---|---|---|---|
| Polymeric Scaffolds | Surface amination followed by reaction with this compound. | Creation of bioactive materials for tissue engineering. | axispharm.com |
| Gold Nanoparticles | Coating with amine-terminated ligands, then conjugation with this compound. | Development of targeted imaging agents and biosensors. | axispharm.com |
| Polymeric Nanoparticles (e.g., PLGA) | Incorporation of amine-containing monomers or post-synthesis surface modification, followed by reaction with this compound. | Fabrication of targeted and controlled-release drug delivery vehicles. | nih.gov |
| Microarray Slides | Surface activation with aminosilanes, followed by reaction with this compound. | Immobilization of TCO-modified probes for high-throughput screening. | researchgate.net |
Surface Functionalization of Biomaterials and Nanocarriers
One prominent application is in the functionalization of hydrogels. Hydrogels are water-swollen polymer networks widely used in tissue engineering and drug delivery. Their surfaces can be engineered to present specific bioactive signals to cells. In one study, hydrogel microparticles were first synthesized with pendant norbornene groups. A methyltetrazine-NHS ester was then used to react with the N-terminus of peptides, which were subsequently "clicked" onto the norbornene-modified hydrogels via the tetrazine-norbornene cycloaddition. conju-probe.com This post-modification strategy allows for the stoichiometric control of peptide presentation on the hydrogel surface, which was shown to direct neural stem cell fate. conju-probe.com
The functionalization of nanoparticles represents another significant area of research. For instance, a two-step click chemistry strategy has been developed for the highly specific conjugation of nanoparticles to cell surfaces. This method involves the metabolic labeling of cells to present azide (B81097) groups on their membranes, followed by the use of a "bridge" molecule, sulfo-6-methyl-tetrazine-dibenzyl cyclooctyne (B158145) (Tz-DBCO), to link the azide-modified cells to trans-cyclooctene (TCO) functionalized nanoparticles. rsc.org While not a direct use of this compound, this highlights the power of the tetrazine-TCO ligation in nanoparticle surface modification. A more direct approach involves using linkers like Methyltetrazine-PEG4-SSPy for the surface modification of nanoparticles and other materials. axispharm.com
Furthermore, the principles of tetrazine-based bioorthogonal chemistry have been applied to the functionalization of various material surfaces. In one approach, a synthetic derivative of L-DOPA containing a tetrazine moiety was used to coat surfaces such as polypropylene (B1209903) and polyethylene (B3416737) terephthalate. nih.gov This tetrazine-functionalized surface could then be used to immobilize TCO-modified bioactive molecules, demonstrating the versatility of this chemistry for modifying a range of biomaterials. nih.gov
| Biomaterial/Nanocarrier | Functionalization Strategy | Key Findings |
| Hydrogel Microparticles | Post-modification with methyltetrazine-NHS ester functionalized peptides via tetrazine-norbornene click chemistry. conju-probe.com | Enabled stoichiometric control over peptide density, influencing neural stem cell differentiation. conju-probe.com |
| Polymer Surfaces | Coating with a tetrazine-modified L-DOPA derivative followed by immobilization of TCO-functionalized biomolecules. nih.gov | Demonstrated a versatile method for the bioorthogonal functionalization of different polymer surfaces. nih.gov |
| Nanoparticles | Use of Methyltetrazine-PEG4-SSPy for surface modification. axispharm.com | Provides a means for the dual functionalization of nanoparticles for applications in controlled drug release and molecular imaging. axispharm.com |
Covalent Immobilization Strategies for Enhanced Stability
The formation of stable, covalent bonds is often crucial for the long-term performance of bioconjugates, particularly in applications like diagnostics and implantable devices. The reaction between the NHS ester of this compound and primary amines on a biomolecule or surface results in a robust amide bond, ensuring stable immobilization. axispharm.comaxispharm.com
A compelling example of this is in the enhancement of enzyme-linked immunosorbent assay (ELISA) sensitivity. In a study, aminated polystyrene microtiter plates were treated with methyl tetrazine-PEG4-NHS-ester. mdpi.com This process covalently attached tetrazine groups to the surface of the wells. Capture antibodies, which were modified with TCO groups, could then be efficiently and covalently immobilized onto the tetrazine-functionalized surface via the iEDDA reaction. mdpi.com This strategy led to a higher density of correctly oriented antibodies on the surface compared to standard passive adsorption methods. mdpi.com The result was a significant improvement in the assay's sensitivity. mdpi.com
The stability of the resulting linkage is a key advantage. Research on antibody-siRNA conjugates has explored various linkers, including reducible disulfide (SS) linkers with varying steric hindrance. nih.gov These studies have shown that the stability of the linker is critical for the performance of the conjugate in biological systems. nih.gov While this compound itself provides a cleavable linkage, the initial covalent attachment via the NHS ester ensures that the conjugate remains intact until it reaches a reducing environment.
In the context of hydrogels, bioorthogonal cross-linking with tetrazine-functionalized polymers has been shown to create hydrogels with tunable mechanical properties and enhanced stability. In one study, gelatin was modified with either methyltetrazine-amine (B608997) or norbornene. nih.gov Mixing these two modified gelatins resulted in the formation of a hydrogel through the tetrazine-norbornene reaction. The stability of these hydrogels in phosphate-buffered saline at 37 °C was dependent on the degree of modification and the ratio of tetrazine to norbornene groups, highlighting the ability to tune the stability of the covalently cross-linked material. nih.gov
| Application | Immobilization Strategy | Enhancement of Stability |
| ELISA | Covalent attachment of TCO-modified antibodies to methyl tetrazine-PEG4-NHS-ester functionalized plates. mdpi.com | The covalent bond provided a stable and high-density coating of antibodies, leading to an 11-fold increase in sensitivity compared to standard methods. mdpi.com |
| Gelatin Hydrogels | Cross-linking of gelatin modified with methyltetrazine-amine and norbornene. nih.gov | The covalent bioorthogonal cross-linking resulted in hydrogels with structural stability at physiological temperature, which could be tuned by altering the degree of modification. nih.gov |
| Antibody-siRNA Conjugates | Conjugation of methyltetrazine NHS ester to an amine-modified siRNA, followed by click chemistry to a TCO-modified antibody. nih.gov | The formation of a stable conjugate is crucial for plasma stability and effective delivery of the siRNA. nih.gov |
Research Applications in Chemical Biology and Materials Science
Antibody-Drug Conjugate (ADC) Linker Design and Synthesis
The rational design of cleavable linkers is paramount for the controlled release of the cytotoxic payload at the target site, thereby minimizing off-target toxicity. Methyltetrazine-SS-NHS incorporates a disulfide bond, which is designed to be stable in the bloodstream but readily cleaved in the reducing environment of the intracellular space conju-probe.com. This selective cleavage is a key aspect of its design for controlled release in ADC research.
The higher concentration of reducing agents like glutathione (B108866) within tumor cells compared to the extracellular environment facilitates the cleavage of the disulfide bond, leading to the release of the drug payload specifically at the site of action. The design of such linkers often involves modulating the steric hindrance around the disulfide bond to fine-tune its stability and cleavage kinetics. This allows for a balance between maintaining the integrity of the ADC in circulation and ensuring efficient drug release upon internalization into the target cell.
| Linker Feature | Design Rationale for Controlled Release |
| Disulfide Bond | Exploits the differential redox potential between the extracellular and intracellular environments for targeted cleavage. |
| Steric Hindrance | Can be modified to adjust the rate of disulfide bond cleavage, thereby controlling the payload release kinetics. |
| Bioorthogonal Tetrazine | Allows for precise and efficient conjugation to the antibody without interfering with its antigen-binding capabilities. |
The stability of an ADC in systemic circulation is a critical determinant of its therapeutic index. Premature release of the cytotoxic drug can lead to systemic toxicity and reduced efficacy. The linker chemistry of this compound is designed to provide sufficient stability in plasma nih.govaxispharm.com. The stability of ADCs is often assessed in preclinical in vitro and in vivo models to predict their behavior in more complex biological systems medchemexpress.comnih.govacs.org.
Research has shown that the choice of linker chemistry significantly impacts the stability of the resulting ADC nih.gov. While non-cleavable linkers generally exhibit high plasma stability, cleavable linkers like those containing disulfide bonds must be carefully designed to prevent premature cleavage axispharm.com. The stability of disulfide-based linkers can be influenced by factors such as the surrounding chemical structure and the specific site of conjugation on the antibody nih.gov. Experimental evaluation of ADCs with disulfide linkers in plasma and serum is a crucial step in the preclinical development process to ensure that the conjugate remains intact until it reaches the target tumor cells acs.org.
Development of Molecular Probes for Bioimaging Research
The methyltetrazine component of this compound allows for its use in bioorthogonal "click chemistry" reactions, particularly the inverse-electron-demand Diels-Alder cycloaddition (iEDDA) with trans-cyclooctene (B1233481) (TCO) conju-probe.comconju-probe.comconju-probe.com. This highly efficient and specific reaction has been widely adopted for the development of molecular probes for various bioimaging modalities nih.gov.
Pretargeted imaging is a multi-step strategy that separates the targeting of a biomolecule from the delivery of the imaging agent. This approach is particularly advantageous for use with antibodies, which have long circulation times, as it allows for the use of short-lived radionuclides, thereby reducing the radiation dose to the patient and improving image contrast mdpi.comnih.gove-century.us.
In a typical pretargeting setup for Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), an antibody is first modified with a TCO group and administered to the subject. After the antibody has accumulated at the target site and cleared from circulation, a radiolabeled tetrazine probe, synthesized using a precursor like this compound, is injected mdpi.comnih.govacs.orgnih.gov. The rapid and specific iEDDA reaction between the tetrazine and the TCO results in the localization of the radionuclide at the target, enabling high-contrast imaging mdpi.comnih.gove-century.usnih.govacs.orgnih.gov. The design of such radiotracers involves chelating a radionuclide (e.g., 64Cu, 68Ga, 99mTc) to a molecule that is then conjugated to the tetrazine moiety mdpi.comnih.gove-century.usnih.govacs.orgnih.govchemrxiv.org.
| Imaging Modality | Radionuclide Example | Application in Pretargeted Imaging |
| PET | 64Cu, 68Ga | High-sensitivity and quantitative imaging of tumors and other disease processes. |
| SPECT | 99mTc, 111In | Widely available clinical imaging for diagnosing and monitoring various conditions. |
The tetrazine moiety of this compound can also be conjugated to fluorescent dyes to create probes for optical imaging conju-probe.comconju-probe.com. The NHS ester allows for the initial attachment of the linker to a biomolecule of interest, such as an antibody or other protein. This modified biomolecule can then be fluorescently labeled via the iEDDA reaction with a TCO-functionalized fluorophore.
This bioorthogonal labeling strategy is highly specific and can be performed under mild, physiological conditions, making it suitable for labeling sensitive biomolecules nih.govresearchgate.net. In preclinical research, fluorescently labeled antibodies and other probes are used for a variety of in vitro and in vivo imaging applications, including tracking the biodistribution of therapeutics, visualizing cellular processes, and monitoring disease progression in animal models nih.govresearchgate.netmdpi.com. The ability to fluorescently label biomolecules with high efficiency and specificity is crucial for obtaining high-quality imaging data in these studies researchgate.netmdpi.com.
High-Throughput Screening (HTS) Assay Development
The principles of bioorthogonal chemistry, particularly the tetrazine-TCO ligation, have been extended to the development of high-throughput screening (HTS) assays nih.govnih.gov. HTS is a drug discovery process that allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity.
One application of tetrazine ligation in HTS is the creation of small-molecule microarrays nih.gov. In this approach, a library of small molecules functionalized with TCO can be immobilized onto a tetrazine-modified surface in a spatially defined manner. These microarrays can then be screened against a protein target of interest to identify potential binding partners or inhibitors nih.gov. The high efficiency and specificity of the tetrazine-TCO reaction allow for the robust and reproducible generation of these microarrays, facilitating the high-throughput screening of large compound libraries nih.govnih.gov. The use of this compound in this context would involve the initial functionalization of the microarray surface with amines, followed by reaction with the NHS ester of the linker to present the tetrazine for subsequent immobilization of TCO-tagged small molecules. This approach streamlines the process of identifying lead compounds in drug discovery.
Click Chemistry-Enabled Platforms for Molecular Interaction Studies
This compound is a heterobifunctional linker that plays a crucial role in the development of platforms for studying molecular interactions, primarily through bioorthogonal chemistry. conju-probe.com This compound contains two key reactive groups: a methyltetrazine moiety and an N-hydroxysuccinimide (NHS) ester. The NHS ester readily reacts with primary amines, such as the lysine (B10760008) residues on the surface of proteins, to form stable amide bonds. thermofisher.com The methyltetrazine group, on the other hand, participates in an exceptionally fast and selective inverse electron demand Diels-Alder cycloaddition (iEDDA) reaction with a strained alkene, most commonly a trans-cyclooctene (TCO). conju-probe.combroadpharm.com This reaction is a type of "click chemistry" known for its high efficiency, rapid kinetics, and biocompatibility, as it proceeds under mild, aqueous conditions without interfering with native biological functional groups. conju-probe.comgenelink.com
This dual functionality allows for a powerful strategy in molecular interaction studies. A biomolecule of interest (e.g., a "bait" protein) can first be labeled with this compound via its amine groups. This tetrazine-modified biomolecule can then be introduced into a complex biological system to interact with its binding partners. The interacting complex can be captured or visualized by introducing a second molecule (e.g., a reporter molecule or a purification tag like biotin) that has been modified with a TCO group. The subsequent "click" reaction between the methyltetrazine and TCO moieties covalently links the two, enabling the detection and analysis of the initial molecular interaction. nih.gov
A notable application of this platform is the "PPI catalytic enzyme-linked click chemistry assay" (PPI cat-ELCCA), designed for the high-throughput screening of full-length protein-protein interactions (PPIs). nih.gov In this assay, one protein partner is functionalized with methyltetrazine, while the other is immobilized. The interaction between the two brings the methyltetrazine group into proximity, where it can then react with a TCO-linked enzyme, leading to a catalytically amplified signal. This method has been successfully applied to study the interactions between key regulators of mRNA translation, such as eIF4E with 4E-BP1 and eIF4G. nih.gov The cleavable disulfide bond (-SS-) within the this compound linker adds another layer of utility, as it allows for the dissociation of the captured complexes using reducing agents like dithiothreitol (B142953) (DTT), facilitating downstream analysis. conju-probe.com
Automation and Miniaturization of Bioconjugation Assays
The unique properties of the methyltetrazine-TCO ligation make it highly amenable to the automation and miniaturization of bioconjugation assays. The reaction's unprecedented kinetics are among the fastest available for bioorthogonal chemistry, allowing for rapid signal generation and reduced incubation times, which are critical factors in high-throughput screening (HTS). conju-probe.comgenelink.com Furthermore, the high chemoselectivity of the reaction minimizes background noise and cross-reactivity with other molecules present in biological samples, leading to a high signal-to-noise ratio even in complex lysates or living cells. conju-probe.comnih.gov
These features are particularly advantageous for automated HTS platforms. For instance, the PPI cat-ELCCA assay was specifically developed to be readily adaptable to automated screening. nih.gov The robustness and reliability of the click chemistry reaction allow for consistent results across miniaturized formats, such as 384-well or 1536-well plates, reducing reagent consumption and enabling the screening of large compound libraries. The reaction proceeds efficiently under mild buffer conditions and does not require cytotoxic catalysts like copper, which is often necessary for other types of click chemistry, enhancing its compatibility with automated, cell-based screening platforms. conju-probe.comgenelink.com The stability of the methyltetrazine group also contributes to its suitability for these applications, ensuring the integrity of the labeled biomolecules throughout the automated assay workflow. genelink.com
Chemical Probing of Biomolecular Interactions
Investigation of Protein-Protein Interactions
This compound serves as a powerful chemical probe for the investigation of protein-protein interactions (PPIs). Dysregulation of PPIs is implicated in numerous diseases, making them a significant area of interest for therapeutic development. nih.gov The ability to specifically label proteins with methyltetrazine using the NHS ester functionality allows researchers to tag a specific protein and track its interactions within its native biological context.
In a typical workflow, a purified "bait" protein is first conjugated with this compound. This labeled protein is then introduced into a cell lysate or a living cell system to allow it to bind to its endogenous interaction partners ("prey" proteins). The resulting protein complex, now carrying the methyltetrazine handle, can be captured by adding a TCO-modified substrate, such as a TCO-biotin tag for affinity purification on streptavidin beads, or a TCO-functionalized surface for immobilization. nih.gov
The integrated disulfide bond in the linker is a key feature for this application. After the interacting complex has been isolated, the cleavage of the -SS- bond with a reducing agent releases the "prey" protein from the "bait" and the capture tag. conju-probe.com This allows for the identification and characterization of the interacting partners through techniques like mass spectrometry, without interference from the bait protein. This strategy has been effectively demonstrated in the study of full-length proteins, which can be challenging to analyze with traditional methods due to stability issues. For example, the PPI cat-ELCCA method successfully utilized methyltetrazine-labeled proteins to study the eIF4E-eIF4G interaction, where immobilization via the click chemistry linkage appeared to enhance the stability of the proteins during the assay. nih.gov
| Assay Component | Function | Relevant Compound/Moiety | Reference |
| Bait Protein | The protein of interest whose interactions are being studied. | eIF4E, 4E-BP1 | nih.gov |
| Chemical Label | Reacts with the bait protein to attach a bioorthogonal handle. | This compound | conju-probe.com |
| Bioorthogonal Handle | Enables specific covalent reaction for capture or detection. | Methyltetrazine | nih.gov |
| Reaction Partner | Reacts specifically with the bioorthogonal handle. | Trans-cyclooctene (TCO) | conju-probe.comnih.gov |
| Capture/Reporter Tag | Enables isolation or detection of the protein complex. | Biotin, Reporter Enzyme | nih.gov |
| Cleavable Element | Allows for the release of captured proteins for analysis. | Disulfide (-SS-) bond | conju-probe.com |
Analysis of Enzyme Activity and Substrate Recognition
The methyltetrazine moiety is also a valuable tool for the chemical probing of enzyme activity and substrate recognition. In this context, it is often incorporated into activity-based probes (ABPs). ABPs are small molecules that typically contain a reactive group (a "warhead") that covalently binds to the active site of a specific enzyme or class of enzymes, and a reporter tag for detection.
By using a methyltetrazine group as the reporter tag, researchers can create small, minimally-perturbing probes. rsc.org The small size of the methyltetrazine handle is less likely to interfere with the probe's ability to enter cells and interact with its target enzyme compared to bulkier tags like fluorophores. rsc.org
In a representative application, a probe containing a warhead specific for a target enzyme (e.g., cathepsins) and a methyltetrazine group is introduced into a biological system. rsc.org The probe covalently and irreversibly binds to active enzymes. Following this labeling event, the system is treated with a TCO-linked fluorophore or biotin. The rapid iEDDA click reaction between the probe's tetrazine and the TCO-reporter allows for the visualization of enzyme activity in cell lysates or even in living cells via fluorescence microscopy or the enrichment of active enzymes for proteomic analysis. rsc.org This approach provides a powerful method to profile enzyme activity in situ, offering insights into substrate recognition and the functional state of enzymes in complex biological environments.
| Probe Component | Description | Example | Reference |
| Reactive "Warhead" | Covalently binds to the active site of a target enzyme. | Acyloxymethylketone | rsc.org |
| Bioorthogonal Handle | A small, non-perturbing tag for subsequent detection. | Methyltetrazine | rsc.org |
| Reporter Molecule | Contains the complementary reactive group and a detectable tag. | TCO-Fluorophore | rsc.org |
| Click Reaction | Covalently links the probe to the reporter molecule. | iEDDA (Tetrazine + TCO) | rsc.org |
Advanced Methodological Considerations and Challenges in Using Methyltetrazine Ss Nhs
Optimization of Reaction Conditions for Diverse Substrates
The successful conjugation of Methyltetrazine-SS-NHS to a substrate, and its subsequent ligation to a trans-cyclooctene (B1233481) (TCO)-modified molecule, is highly dependent on the reaction conditions. These must be finely tuned to accommodate the specific properties of the substrates involved.
The choice of solvent is critical in both steps of a bioconjugation reaction involving this compound. The initial NHS ester-mediated labeling of a primary amine is often performed in aqueous buffers to maintain the stability and native conformation of biomolecules such as proteins. However, this compound itself may have limited solubility in purely aqueous solutions. To address this, a common strategy is to first dissolve the linker in a water-miscible organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF), before adding it to the aqueous solution of the biomolecule. It is crucial to use high-quality, amine-free DMF to prevent reaction with the NHS ester.
The subsequent inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between the methyltetrazine moiety and a TCO derivative is also influenced by the solvent. While the reaction can proceed in organic solvents, its efficiency in aqueous media is a key advantage for biological applications. The rate of the tetrazine-TCO ligation can be significantly affected by the solvent environment.
| Tetrazine Derivative | Dienophile | Solvent | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] |
|---|---|---|---|
| 3,6-diphenyl-1,2,4,5-tetrazine | TCO | Methanol | ~2000 |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | Norbornene | Dichloromethane | 0.14 |
| 3,6-di-(2-pyridyl)-s-tetrazine | TCO | PBS | 26,000 ± 500 |
| Hydrogen substituted tetrazine | TCO | PBS | up to 30,000 |
Temperature and pH are critical parameters that must be carefully controlled to maximize conjugation efficiency and minimize side reactions. The NHS ester reaction with primary amines is strongly pH-dependent. The optimal pH range for this reaction is typically between 7.2 and 8.5. At lower pH values, the primary amines are protonated, rendering them non-nucleophilic and thus unreactive towards the NHS ester. Conversely, at pH values above 8.5, the rate of hydrolysis of the NHS ester increases significantly, leading to a lower yield of the desired amide bond. The half-life of NHS esters decreases dramatically as the pH becomes more alkaline.
The reaction temperature also plays a role. While the NHS ester coupling is often carried out at room temperature (20-25°C) or on ice (4°C), the optimal temperature can depend on the stability of the biomolecule being labeled. Lower temperatures can help to preserve the integrity of sensitive proteins and reduce the rate of NHS ester hydrolysis.
The tetrazine-TCO ligation is less sensitive to pH than the NHS ester reaction and can proceed efficiently under physiological conditions (pH 7.4). This reaction is also typically performed at room temperature or 37°C.
| Parameter | Condition | Effect on NHS Ester Reaction | Effect on Tetrazine-TCO Ligation |
|---|---|---|---|
| pH | < 7.0 | Low efficiency due to amine protonation | Generally efficient |
| 7.2 - 8.5 | Optimal for aminolysis | Optimal | |
| > 8.5 | Increased hydrolysis of NHS ester | Generally efficient | |
| Temperature | 4°C | Slower reaction, reduced hydrolysis, good for sensitive proteins | Slower reaction |
| Room Temperature (20-25°C) / 37°C | Faster reaction, increased hydrolysis | Faster reaction |
Strategies for Overcoming Steric Hindrance and Non-Specific Reactions
Steric hindrance can significantly impact the efficiency of both the NHS ester and the tetrazine ligation reactions. The accessibility of the primary amine on the substrate is crucial for the NHS ester reaction. Amines located in sterically hindered regions of a protein may react slowly or not at all. Similarly, the substituents on both the tetrazine and the TCO can influence the rate of the iEDDA reaction. Bulky groups near the reactive centers can impede the approach of the reaction partners. For instance, monosubstituted tetrazines often exhibit higher reactivity compared to their disubstituted counterparts due to reduced steric hindrance.
Non-specific reactions are a primary concern with NHS esters, which can react with other nucleophiles besides primary amines, such as the hydroxyl groups of tyrosine and serine, and the sulfhydryl group of cysteine, although the resulting esters and thioesters are less stable than the amide bond. The primary competing reaction, however, is the hydrolysis of the NHS ester in aqueous solutions. To minimize non-specific binding and hydrolysis, it is recommended to:
Control the pH: Maintain the pH in the optimal range of 7.2-8.5.
Use appropriate buffer systems: Avoid buffers containing primary amines, such as Tris, as they will compete for reaction with the NHS ester. Phosphate, bicarbonate, or borate (B1201080) buffers are suitable alternatives.
Optimize reactant concentrations: Using a suitable molar excess of the this compound linker can help to drive the desired reaction to completion. However, an excessively high concentration can lead to multiple labeling of the same molecule and increase the likelihood of non-specific reactions.
Quantitative Assessment of Conjugation Efficiency and Degree of Labeling (DOL)
A critical aspect of bioconjugation is the ability to quantify the efficiency of the labeling reaction. The Degree of Labeling (DOL), which represents the average number of linker molecules conjugated to each substrate molecule, is a key parameter for ensuring the quality and reproducibility of the conjugate.
UV-Vis spectrophotometry is a common and straightforward method for determining the DOL of tetrazine-labeled proteins. This method relies on measuring the absorbance of the conjugate at two wavelengths: 280 nm for the protein and the characteristic absorbance maximum of the tetrazine chromophore (typically around 520-540 nm). The DOL can be calculated using the Beer-Lambert law, taking into account the molar extinction coefficients of the protein and the tetrazine, and a correction factor for the absorbance of the tetrazine at 280 nm.
Mass spectrometry is another powerful technique for assessing conjugation efficiency. It provides a direct measurement of the mass of the conjugate, allowing for the precise determination of the number of attached linker molecules.
The DOL can be controlled by adjusting the molar ratio of the this compound linker to the substrate during the reaction.
| Molar Ratio (Linker:Antibody) | Resulting Degree of Labeling (DOL) |
|---|---|
| 5:1 | ~2-3 |
| 10:1 | ~4-6 |
| 15:1 | ~7-9 |
Note: The resulting DOL is highly dependent on the specific antibody and reaction conditions.
Stability of Conjugates in Complex Biological Media
For applications in biological systems, the stability of the resulting conjugate in complex media such as serum is of paramount importance. The amide bond formed from the NHS ester reaction is generally very stable under physiological conditions. The disulfide bond within the this compound linker is designed to be cleavable under reducing conditions, for example, in the presence of dithiothreitol (B142953) (DTT) or glutathione (B108866) (GSH), which can be a desirable feature for certain applications like drug delivery.
The stability of the tetrazine ring itself can vary depending on its substituents. Electron-withdrawing groups, which increase the reactivity of the tetrazine in the iEDDA reaction, can also decrease its stability in aqueous media. Methyl-substituted tetrazines are known to exhibit good stability in aqueous environments. The dihydropyridazine (B8628806) product of the tetrazine-TCO ligation is generally stable. However, studies have shown that some tetrazine derivatives can be susceptible to degradation in serum over time.
| Tetrazine Derivative | Condition | Stability |
|---|---|---|
| Dipyridyl-s-tetrazines | 1:9 DMSO/PBS, 37°C, 12h | ~15-40% remaining |
| Phenyl tetrazines | 1:9 DMSO/PBS, 37°C, 12h | >75% remaining |
| Hydroxyl-substituted tetrazines | 1:9 DMSO/PBS, 37°C, 12h | Minimal degradation |
| Peptide with Cys | Human Plasma, 37°C | Half-life of ~5-6 minutes |
Photochemical Stability and Isomerization Concerns
The photochemical properties of the tetrazine-TCO conjugate are important, particularly for fluorescence-based applications. The tetrazine moiety itself has a characteristic absorption in the visible range, which is eliminated upon reaction with a TCO. This property is often exploited for "turn-on" fluorescence applications where the tetrazine quenches a nearby fluorophore until the iEDDA reaction occurs.
The photochemical stability of tetrazines can be influenced by their substituents. Some tetrazine derivatives have been shown to have quantum yields for photolysis, and this can be wavelength-dependent.
A key consideration for tetrazine-TCO pairs is the potential for isomerization of the initial dihydropyridazine product. The iEDDA reaction initially forms a 4,5-dihydropyridazine, which can then tautomerize to a more stable 1,4-dihydropyridazine. This isomerization can be slow and may affect the properties of the final conjugate, for instance, by altering its fluorescence. In some cases, the 1,4-dihydropyridazine can be oxidized to a fully aromatic pyridazine.
| Compound Type | Property | Observation |
|---|---|---|
| 3,6-bis-thiobenzyl-s-tetrazine | Photolysis Quantum Yield | 24% at 355 nm, 12% at 410 nm |
| TCO-tetrazine reaction product | Isomerization | Rapid formation of 4,5-dihydropyridazine, followed by slow tautomerization to 1,4-dihydropyridazine |
Analytical and Biophysical Characterization of Methyltetrazine Ss Nhs Conjugates
Chromatographic Techniques for Conjugate Purification and Analysis
Chromatographic methods are fundamental in the workflow of Methyltetrazine-SS-NHS conjugates, serving dual roles in both the purification of the final product and the analytical assessment of its homogeneity.
Size-Exclusion Chromatography (SEC)
Size-Exclusion Chromatography (SEC) is a non-denaturing chromatographic technique that separates molecules based on their hydrodynamic volume. In the context of this compound conjugates, SEC is instrumental in separating the desired monomeric conjugate from both high-molecular-weight aggregates and unreacted, smaller biomolecules. The sample is passed through a column containing a porous matrix; larger molecules like aggregates are excluded from the pores and thus travel a shorter path, eluting first. The monomeric conjugate follows, and finally, any smaller, unconjugated species elute last. This method provides critical data on the aggregation state and homogeneity of the conjugate preparation.
Table 1: Typical SEC Elution Profile for a Monoclonal Antibody (mAb) Conjugate
| Species | Typical Elution Volume (mL) | Interpretation |
|---|---|---|
| High-Molecular-Weight Aggregates | 8-10 | Indicates potential for immunogenicity and reduced efficacy. |
| Monomeric mAb-Methyltetrazine-SS-NHS Conjugate | 11-13 | Represents the desired, active product. |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) provides high-resolution separation for the detailed analysis of conjugate purity. Specifically, reversed-phase HPLC (RP-HPLC) is often employed, which separates molecules based on differences in hydrophobicity. The covalent attachment of the relatively hydrophobic this compound linker to a biomolecule increases its retention time on a nonpolar stationary phase compared to the unconjugated parent molecule. This allows for the precise quantification of the conjugate, any remaining unconjugated starting material, and other impurities.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are indispensable for confirming the successful covalent modification of the biomolecule and for assessing the structural integrity of the resulting conjugate.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Mass Spectrometry (MS) is a powerful analytical technique that provides a direct and accurate measurement of a molecule's mass. For this compound conjugates, MS is used to confirm the covalent attachment of the linker and to determine the number of linkers attached to each biomolecule (the degree of labeling). Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically used. The resulting mass spectrum will show a mass increase corresponding to the molecular weight of each attached this compound moiety, confirming successful conjugation.
Table 2: Expected Mass Shifts in MS Analysis upon Conjugation
| Number of Attached Linkers | Expected Mass Increase (Da) |
|---|---|
| 1 | ~361.4 |
| 2 | ~722.8 |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Linker Integrity
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule. While obtaining a full NMR spectrum of a large bioconjugate can be complex, ¹H NMR spectroscopy is highly valuable for confirming the structural integrity of the attached this compound linker. The protons on the tetrazine ring have characteristic chemical shifts that can be identified in the spectrum, providing direct evidence that the core structure of the linker has remained intact throughout the conjugation and purification processes.
UV-Vis Spectroscopy for Concentration and Labeling Efficiency
UV-Vis spectroscopy is a readily accessible method used to determine the concentration of the bioconjugate and to estimate the average number of linkers attached per biomolecule, also known as the degree of labeling. This calculation relies on the Beer-Lambert law. The protein concentration is typically determined by measuring the absorbance at 280 nm (due to tryptophan and tyrosine residues), while the concentration of the attached methyltetrazine linker is determined by its characteristic absorbance in the visible region (around 520-540 nm). By using the known molar extinction coefficients of the protein and the tetrazine, the ratio of linker to protein can be calculated.
Table 3: Key Parameters for UV-Vis Spectroscopy Analysis
| Analyte | Absorbance Maximum (λmax) | Molar Extinction Coefficient (ε) |
|---|---|---|
| Protein (Typical) | ~280 nm | Varies based on amino acid composition |
Gel Electrophoresis Techniques for the Characterization of this compound Conjugates
Gel electrophoresis is a fundamental suite of techniques for the analytical and biophysical characterization of biomolecules. In the context of this compound conjugates, these methods are invaluable for confirming the successful covalent attachment of the linker to the target protein or nucleic acid, assessing the purity of the conjugate, and determining the efficiency of the conjugation reaction. The principle relies on the migration of charged molecules through a gel matrix under the influence of an electric field. The migration rate is primarily determined by the molecule's size, charge, and conformation, allowing for the separation of conjugated species from their unconjugated precursors.
SDS-PAGE for Protein Conjugates
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a denaturing electrophoretic technique used to separate proteins based on their molecular weight. The process involves treating the protein samples with SDS, an anionic detergent that disrupts non-covalent protein structures and imparts a uniform negative charge-to-mass ratio. This ensures that the subsequent separation in the polyacrylamide gel is almost exclusively dependent on the polypeptide chain length.
When a protein is conjugated with this compound, its molecular weight increases by the mass of the linker (490.56 Da) for each successful conjugation event. This increase in mass, although relatively small compared to a large protein like an antibody, can often be visualized as a shift in the electrophoretic mobility of the protein band on an SDS-PAGE gel. The conjugated protein will migrate more slowly than the unconjugated protein, resulting in a band appearing higher up on the gel.
Detailed Research Findings: In studies involving the conjugation of similar NHS-ester-activated tetrazine linkers to antibody fragments (Fab), SDS-PAGE has been a critical tool for verification. After conjugation, a distinct band shift is observed, corresponding to the newly formed, higher molecular weight Fab-tetrazine conjugate. The successful conjugation is visually confirmed by the appearance of this new band and a corresponding decrease in the intensity of the band representing the unconjugated Fab fragment.
Furthermore, if the tetrazine-conjugated protein is subsequently reacted with a larger molecule (e.g., a PEG chain via click chemistry), a more substantial shift in molecular weight occurs, leading to a more pronounced retardation in gel mobility. This can also result in the band appearing broader, particularly if the attached molecule, such as PEG, is polydisperse.
Densitometry analysis of the stained gel (e.g., with Coomassie Brilliant Blue) allows for the quantification of the conjugation efficiency. By measuring the intensity of the bands corresponding to the conjugated and unconjugated protein, the degree of labeling (DOL) or labeling efficiency can be calculated. For instance, if the total protein concentration is known, the concentration of the conjugated protein can be determined from its band intensity relative to a standard curve, and the labeling efficiency can be calculated as the ratio of the molar concentration of the attached label to the molar concentration of the protein.
Table 1: Representative Data from Densitometric Analysis of a Fab-Tetrazine Conjugate by SDS-PAGE
| Sample | Total Protein Concentration (mg/mL) | Band Intensity (Arbitrary Units) | Calculated Conjugate Concentration (mg/mL) | Degree of Labeling (DOL) |
|---|---|---|---|---|
| Unconjugated Fab | 1.0 | 15000 | 0 | 0 |
| Fab-Tetrazine Conjugate | 1.0 | 10500 (Conjugate Band) | 0.7 | 70% |
Note: This table is interactive and represents hypothetical data based on published methodologies. The degree of labeling is calculated based on the relative intensities of the conjugated and unconjugated protein bands.
Polyacrylamide Gel Electrophoresis (PAGE) for Nucleic Acid Conjugates
Polyacrylamide gel electrophoresis (PAGE) is also the method of choice for analyzing nucleic acid conjugates due to its high resolving power, capable of separating molecules that differ by as little as a single nucleotide in length. For nucleic acid analysis, PAGE is often performed under denaturing conditions, typically by including 6-8 M urea (B33335) in the gel matrix. This denaturing environment, often combined with elevated temperatures during the run, ensures that the nucleic acids (DNA or RNA) are single-stranded and devoid of secondary structures. Consequently, their electrophoretic mobility is directly proportional to their molecular weight (i.e., their length).
Detailed Research Findings: The analysis of oligonucleotide-peptide conjugates using denaturing urea-PAGE has demonstrated the effectiveness of this technique. In such experiments, an amine-modified oligonucleotide is reacted with an NHS-ester functionalized molecule. The reaction mixture is then run on a high-percentage (e.g., 15%) polyacrylamide gel containing 7M urea. The results typically show a new, slower-migrating band corresponding to the oligonucleotide conjugate, with a concurrent decrease or complete disappearance of the band for the original, unmodified oligonucleotide.
The efficiency of the conjugation reaction can be assessed by visually comparing the intensities of the bands. Highly efficient reactions, with yields often exceeding 90%, are characterized by the near-complete conversion of the starting material to the higher molecular weight product. This qualitative and semi-quantitative analysis is crucial for optimizing reaction conditions and confirming the integrity of the final conjugated product. The stability of the linkage can also be assessed by incubating the purified conjugate under specific buffer conditions and then analyzing it by urea-PAGE to detect any potential degradation back to the starting oligonucleotide.
Table 2: Illustrative Results of Urea-PAGE Analysis for an Oligonucleotide-Methyltetrazine-SS-NHS Conjugation
| Lane | Sample | Expected Molecular Weight | Observed Migration | Interpretation |
|---|---|---|---|---|
| 1 | Unmodified Oligonucleotide (20-mer) | ~6.0 kDa | Fastest migrating band | Control, starting material |
| 2 | Conjugation Reaction Mixture | ~6.0 kDa and ~6.5 kDa | Two bands observed | Incomplete reaction |
| 3 | Purified Conjugate | ~6.5 kDa | Single, slow migrating band | Successful conjugation and purification |
Note: This interactive table illustrates the expected outcomes from a urea-PAGE experiment. The molecular weights are approximate, and the key finding is the relative shift in migration upon successful conjugation.
Emerging Research Directions and Future Perspectives
Development of Next-Generation Cleavable Linkers
The disulfide bond in Methyltetrazine-SS-NHS is a classic example of a cleavable linker, sensitive to the reducing environment found inside cells. nih.gov While effective, research is moving towards the development of next-generation cleavable linkers with more sophisticated release mechanisms to improve specificity and efficacy, particularly in the context of antibody-drug conjugates (ADCs). creative-biolabs.comsymeres.com
Future iterations of methyltetrazine-containing linkers may incorporate triggers that are responsive to a wider range of biological stimuli. nih.gov These stimuli-responsive linkers can be designed to cleave in response to specific enzymes overexpressed in tumors, changes in pH, or the presence of reactive oxygen species (ROS). rsc.orgnih.gov
Table 2: Emerging Cleavable Linker Technologies
| Linker Type | Cleavage Stimulus | Advantages | Challenges |
| Enzyme-Cleavable | Cathepsins, β-glucuronidase | High specificity for tumor microenvironment. | Enzyme expression can vary between patients and tumor types. |
| pH-Sensitive | Acidic pH of endosomes/lysosomes | General mechanism for intracellular release. | Potential for premature cleavage in slightly acidic tissues. |
| Redox-Responsive | Glutathione (B108866) (GSH) | High GSH concentration in tumor cells. chemistryviews.org | Potential for off-target cleavage in other reducing environments. |
| ROS-Responsive | Reactive Oxygen Species | High ROS levels in some tumors. | ROS levels can be heterogeneous within a tumor. |
| Dual-Stimuli | e.g., Enzyme and pH | Increased specificity and reduced off-target effects. | More complex synthesis and characterization. |
The development of linkers that require two distinct cleavage events for payload release is a particularly promising strategy to enhance in vivo stability and reduce off-target toxicity. nih.gov For example, a linker could be designed with both a disulfide bond and an enzyme-cleavable peptide sequence, requiring both a reducing environment and the presence of a specific protease for drug liberation.
Advancements in Microfluidic and Automated Synthesis of Conjugates
The synthesis of bioconjugates, particularly complex molecules like ADCs, can be challenging to control, leading to heterogeneous products. nih.gov Microfluidic and automated synthesis platforms are emerging as powerful tools to address these challenges by enabling precise control over reaction conditions, reducing reaction volumes, and improving reproducibility. nih.govnih.gov
The use of microfluidic reactors for the synthesis of conjugates involving this compound can offer several advantages. The rapid mixing and precise temperature control within microfluidic channels can lead to more uniform conjugation and higher yields. Automation of the multi-step conjugation process, including antibody modification, linker attachment, and purification, can significantly reduce manual labor and the potential for human error. genedata.com
High-throughput automated platforms are also being developed to screen various conjugation parameters, such as the ratio of linker to antibody and reaction times, to optimize the final product. nih.gov This is particularly important for ADCs, where the drug-to-antibody ratio (DAR) is a critical quality attribute that influences both efficacy and toxicity.
Computational Chemistry and Molecular Modeling in Linker Design
Computational chemistry and molecular modeling are playing an increasingly important role in the rational design of next-generation linkers. nih.gov These approaches can be used to predict the stability, reactivity, and conformational properties of linkers, thereby accelerating the design-synthesize-test cycle.
For linkers like this compound, computational methods can be employed to:
Model the IEDDA reaction: Density functional theory (DFT) calculations can be used to predict the reaction rates of different methyltetrazine derivatives with various strained alkenes, guiding the selection of the most efficient bioorthogonal pair for a specific application. rsc.orgchemrxiv.org
Optimize linker properties: In silico screening of virtual linker libraries can identify candidates with desired properties, such as improved solubility, reduced aggregation potential, and optimal spacing between the conjugated molecules. rsc.org
Computational docking studies can also provide insights into how the linker and attached payload interact with the target biomolecule, which can be crucial for maintaining the biological activity of the conjugated species. nih.gov
Applications in Advanced Chemical Biology Tools and Systems
The unique properties of this compound are enabling the development of a wide range of advanced chemical biology tools and systems.
Targeted Drug Delivery: The ability to conjugate targeting ligands (e.g., antibodies, aptamers) to drug molecules via a cleavable linker is a cornerstone of targeted therapy. medchemexpress.comimmunomart.org The methyltetrazine moiety allows for a modular approach, where the targeting ligand can be pre-functionalized with a TCO group and then readily conjugated to a this compound-drug conjugate.
Cellular and In Vivo Imaging: The fluorogenic nature of some tetrazine-TCO reactions, where fluorescence is quenched until the reaction occurs, is highly advantageous for live-cell imaging with low background signal. nih.govnih.gov The disulfide linker allows for the development of probes that can be "switched off" by cellular reduction, providing a mechanism for monitoring redox status.
Proteomics and Activity-Based Protein Profiling (ABPP): Methyltetrazine can be incorporated into small molecule probes to label and identify protein targets in complex biological samples. nih.gov The cleavable disulfide bond can be used to release the protein from a capture resin after affinity purification, facilitating downstream analysis by mass spectrometry.
Surface Functionalization: The bioorthogonal nature of the tetrazine ligation allows for the specific and controlled functionalization of material surfaces with bioactive molecules. nih.gov This has applications in the development of biosensors, biocompatible coatings, and platforms for studying cell-surface interactions.
The continued development of these tools will undoubtedly lead to new insights into biological processes and pave the way for novel therapeutic and diagnostic strategies.
Q & A
Basic Research Questions
Q. What are the key structural features of Methyltetrazine-SS-NHS, and how do they contribute to its role in bioconjugation?
- Answer : this compound comprises three functional units:
- Methyltetrazine : Enables bioorthogonal "click chemistry" via inverse electron-demand Diels-Alder (IEDDA) reactions with dienophiles (e.g., trans-cyclooctene) without interfering with biological systems .
- Disulfide (SS) linker : Provides redox-sensitive cleavage, enabling controlled release of payloads (e.g., cytotoxic drugs) in intracellular environments with elevated glutathione (GSH) levels .
- NHS ester : Reacts selectively with primary amines (e.g., lysine residues on antibodies) under neutral or mildly alkaline conditions (pH 7.2–8.5) to form stable amide bonds .
Q. What solvents and storage conditions are optimal for maintaining this compound stability?
- Answer :
- Solubility : Dissolves in polar aprotic solvents (DMF, DMSO) and water, but avoid aqueous solutions for long-term storage due to hydrolysis of the NHS ester .
- Stability : Store lyophilized powder at -20°C in anhydrous, light-protected conditions. Reconstitute immediately before use to minimize disulfide degradation (e.g., via air oxidation or thiol exchange) .
Q. How does this compound compare to non-cleavable linkers in ADC efficacy?
- Answer : The disulfide linker enables payload release in intracellular reducing environments (e.g., cytoplasmic GSH ≈ 1–10 mM vs. extracellular ≈ 2–20 µM), improving target-specific cytotoxicity while minimizing off-target effects. Non-cleavable linkers rely on lysosomal degradation, which may delay payload release .
- Methodological Note : Validate linker performance using in vitro assays with varying GSH concentrations (e.g., 0–10 mM) and compare cytotoxicity via IC50 measurements .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the cleavage efficiency of the disulfide linker in vivo?
- Answer :
- In vitro : Simulate intracellular conditions using reducing agents (e.g., 10 mM GSH in PBS, pH 5.0–7.4) and quantify payload release via LC-MS or fluorescence spectroscopy (if payload is fluorophore-tagged) .
- In vivo : Use xenograft models with redox-modulating agents (e.g., N-acetylcysteine to elevate GSH) and monitor tumor regression kinetics via PET imaging or biodistribution studies .
Q. What strategies resolve contradictions in drug-release data between in vitro and in vivo studies?
- Answer : Discrepancies often arise from differences in redox potential, pH, or enzymatic activity. To address:
- Microenvironment mapping : Use redox-sensitive probes (e.g., roGFP) to quantify GSH levels in target tissues .
- Linker engineering : Introduce steric hindrance (e.g., PEG spacers) to reduce premature cleavage in circulation while maintaining sensitivity to intracellular GSH .
Q. How can this compound be integrated with orthogonal bioimaging modalities?
- Answer : Combine methyltetrazine’s IEDDA reactivity with near-infrared (NIR) fluorophores (e.g., Cy7) for real-time tracking of ADC delivery. For example:
- Conjugate this compound to an antibody, then perform IEDDA "click" labeling with TCO-Cy7 in vivo .
- Use multispectral imaging to distinguish cleaved (free fluorophore) vs. conjugated signals .
Data Analysis and Experimental Design
Q. What analytical techniques are critical for characterizing this compound conjugates?
- Answer :
- Purity : Reverse-phase HPLC with UV detection (λ = 260–280 nm for tetrazine absorbance) .
- Conjugation efficiency : SDS-PAGE with Coomassie staining or Western blotting for antibody-linker ratios .
- Linker integrity : Mass spectrometry (e.g., ESI-MS) to confirm disulfide bond preservation during synthesis .
Q. How should researchers control for batch-to-batch variability in this compound synthesis?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
